DC-CPin711 is a novel chemical compound identified as a potent inhibitor of the bromodomain of the cyclic adenosine monophosphate response element-binding protein. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate critical protein interactions involved in cellular signaling pathways.
The compound was developed through a systematic approach that combined computational modeling and experimental validation. The synthesis and biological evaluation of DC-CPin711 were detailed in studies published in reputable journals, highlighting its efficacy in inhibiting specific protein interactions essential for various cellular functions .
DC-CPin711 falls under the category of small-molecule inhibitors, specifically targeting bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This classification places it within the broader field of epigenetic modulators, which are increasingly significant in drug discovery for cancer and other diseases.
The synthesis of DC-CPin711 involved several key steps, beginning with the design of tetrahydroquinoline derivatives. The researchers utilized both computational chemistry techniques and crystal structure optimization to guide the synthesis process. The synthetic pathway included:
The synthesis was characterized by the use of high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm the identity and purity of DC-CPin711. The compound's structural integrity was validated through X-ray crystallography, providing insights into its binding interactions with target proteins .
DC-CPin711 is characterized by a tetrahydroquinoline core structure, which is crucial for its interaction with the bromodomain of the cyclic adenosine monophosphate response element-binding protein. The specific arrangement of functional groups around this core contributes to its binding affinity and selectivity.
The molecular formula of DC-CPin711 is CHN, with a molecular weight of approximately 240.31 g/mol. Structural analysis revealed key features that facilitate its interaction with target proteins, including hydrogen bond donors and acceptors that enhance binding specificity .
DC-CPin711 primarily functions through competitive inhibition of the bromodomain interaction with acetylated lysines on target proteins. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival.
In vitro assays demonstrated that DC-CPin711 exhibits a high binding affinity for the bromodomain, with inhibition constants indicating potent activity at nanomolar concentrations. The compound's mechanism involves steric hindrance and disruption of the protein-protein interaction necessary for functional signaling .
The mechanism by which DC-CPin711 exerts its effects involves competitive inhibition at the bromodomain site. By binding to this site, it prevents the recognition and interaction with acetylated lysines on target proteins, thereby modulating gene expression and cellular responses.
Experimental data indicate that treatment with DC-CPin711 leads to significant changes in gene expression profiles associated with cell cycle regulation and apoptosis, underscoring its potential as an anticancer agent .
DC-CPin711 is a solid at room temperature, with a melting point that supports its stability under standard laboratory conditions. It is soluble in polar organic solvents, facilitating its use in biological assays.
The compound demonstrates stability under physiological conditions but is sensitive to extreme pH levels. Its reactivity profile indicates potential for further derivatization to enhance pharmacological properties or reduce toxicity.
Analytical methods such as mass spectrometry confirmed the molecular weight and purity of DC-CPin711, while thermal analysis provided insights into its stability under various conditions .
DC-CPin711 has significant potential applications in cancer research as an inhibitor of bromodomain-containing proteins involved in oncogenic signaling pathways. Its ability to selectively inhibit these interactions makes it a valuable tool for studying the role of epigenetic regulation in cancer biology.
Additionally, ongoing research aims to explore its efficacy in combination therapies, targeting multiple pathways simultaneously to enhance therapeutic outcomes in resistant cancer types .
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3